4-Aminopyrimidine

描述

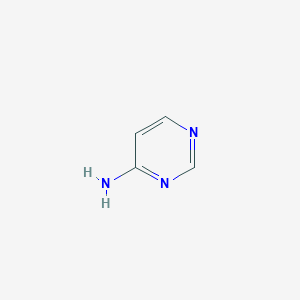

4-Aminopyrimidine is an organic compound with the chemical formula C₄H₅N₃ It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine can be synthesized through several methods. One common approach involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine in the presence of nickel acetate. This method provides a convenient route to access this compound derivatives .

Industrial Production Methods: In industrial settings, this compound can be produced via a multi-step synthesis starting from acyclic starting materials like benzylidene acetones and ammonium thiocyanates. The process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

化学反应分析

Synthetic Routes to 4-Aminopyrimidine Derivatives

This compound derivatives are synthesized via:

- Cyclocondensation reactions : Reaction of β-cyanoenolates with amidine hydrochlorides yields substituted 4-aminopyrimidines under thermal conditions (75–100°C) .

- Vilsmeier–Haack formylation : Using POCl₃ and DMF, this compound undergoes formylation at C5 to produce aldehydes (e.g., this compound-5-carbaldehyde) .

- Microwave-assisted synthesis : Potassium tert-butoxide-mediated cycloaddition of nitriles generates 2,6-dimethylpyrimidin-4-ylamine (48% yield at 140°C) .

Electrophilic Substitution Reactions

The amino group directs electrophilic attack to specific positions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formylation | Ac₂O/HCOOH, reflux | 5-Formyl-4-aminopyrimidine | 74% | |

| Halogenation | ICl/IBr in CH₂Cl₂ | Charge-transfer complexes (λₘₐₓ ~400 nm) | 85% |

Nucleophilic Substitution

The amino group participates in alkylation and acylation:

- Phenacyl bromide reaction : Forms imine intermediates via condensation, followed by cyclization to yield 6-aryl pteridines under microwave irradiation (270 W, 3 min) .

- S-Alkylation : Reaction with α-bromoacetophenones produces 2-((2-oxo-2-arylethyl)thio)pyrimidin-4(1H)-ones (confirmed via ¹H/¹³C NMR) .

Cyclocondensation and Cycloaddition

This compound acts as a precursor in heterocycle synthesis:

- Lumazine derivatives : Fusion with phenacyl bromides under DMF catalysis forms pteridine scaffolds (e.g., compound 9 , Scheme 3 in ).

- Triazolopyrimidines : Reaction with nitrous acid yields tetrazolo[1,5-a]pyrimidines via intramolecular cyclization .

Oxidation and Redox Behavior

- Hydroxyl radical (˙OH) attack : Theoretical studies (M05-2X/6-311++G(d,p)) predict radical adduct formation (RAF) at C5 (ΔG‡ = 1.72 kcal/mol) as the dominant pathway, with k = 2.76 × 10⁹ M⁻¹s⁻¹ .

- One-electron oxidation : DFT studies reveal formation of cation radicals localized on the pyrimidine ring, altering tautomeric equilibria .

Catalytic and Coordination Chemistry

- Metal coordination : Forms complexes with Cu(II) and Fe(III), enhancing catalytic activity in oxidation reactions .

- Organocatalysis : 4-Aminopyridine derivatives facilitate Knoevenagel condensations with 93% selectivity in solvent-free conditions .

Biological Reactivity

- Enzyme inhibition : 5-Aryl ethylidene derivatives exhibit dual BRD4/PLK1 inhibition (docking scores: −8.2 to −9.1 kcal/mol) .

- Neurotransmitter modulation : Potentiates synaptic transmission by blocking voltage-gated K⁺ channels, increasing acetylcholine release .

Key Reaction Mechanisms

科学研究应用

Treatment of Multiple Sclerosis

One of the most prominent applications of 4-AP is in the treatment of multiple sclerosis (MS). Research has demonstrated that 4-AP can enhance impulse conduction through demyelinated nerve fibers, leading to improved walking speed and muscle strength in patients with MS. A systematic review of 35 studies indicated that approximately 40% of patients experienced a significant increase in walking speed by about 25% when treated with 4-AP . The compound acts by blocking potassium channels, thus prolonging action potentials and facilitating better neuronal communication .

Research Tool in Neurophysiology

4-AP serves as an essential research tool in neurophysiology for studying potassium channel subtypes. Its selective blocking properties allow researchers to investigate the physiological roles of these channels in various cellular contexts. For instance, studies have shown that 4-AP can potentiate calcium channel currents independently of its effects on potassium channels, providing insights into the complex interactions within neuronal signaling pathways .

Mechanochemical Synthesis

In addition to its pharmacological uses, 4-AP is gaining attention in the field of mechanochemistry. It has been identified as a key component in the sustainable synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Mechanochemical methods utilizing 4-AP enable solvent-free reactions that are more environmentally friendly and scalable for industrial applications .

Role in Antiseptics

4-AP is also a component in various commercial antiseptics, demonstrating its versatility beyond neurological applications. The compound's heterocyclic structure contributes to its efficacy in antiseptic formulations, making it valuable in pharmaceutical manufacturing .

Case Study 1: Clinical Trials for Multiple Sclerosis

A comprehensive analysis of multiple clinical trials revealed that patients treated with 4-AP showed marked improvements in mobility compared to placebo groups. Notably, Phase III trials confirmed the drug's efficacy and safety profile, leading to its approval by regulatory agencies such as the FDA .

Case Study 2: Mechanochemical Applications

Recent advancements in mechanochemical synthesis have showcased how 4-AP can facilitate the production of complex organic compounds under mild conditions. This approach not only enhances yield but also reduces waste, aligning with modern sustainable practices in chemical manufacturing .

作用机制

The mechanism of action of 4-aminopyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

相似化合物的比较

- 2-Aminopyrimidine

- 3-Aminopyrimidine

- 4-Aminopyridine

Comparison: 4-Aminopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to 2-aminopyrimidine and 3-aminopyrimidine, this compound exhibits different reactivity and binding affinities to molecular targets. Additionally, while 4-aminopyridine is structurally similar, it belongs to the pyridine family and has different pharmacological effects .

生物活性

4-Aminopyrimidine (4-AP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article delves into the compound's mechanisms of action, therapeutic applications, toxicity profiles, and recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure with an amino group at the 4-position. This configuration allows it to interact with various biological targets, influencing cellular processes.

-

Neuropharmacological Effects :

- Potassium Channel Blockade : 4-AP is known to block voltage-gated potassium channels, which enhances neurotransmitter release and improves neuronal excitability. This mechanism is particularly beneficial in conditions such as multiple sclerosis (MS) and spinal cord injuries (SCI) where demyelination impairs nerve conduction .

- Cognitive Enhancement : The compound has shown potential as a cognitive enhancer, particularly in Alzheimer's disease models, where it aids in improving synaptic transmission and cognitive functions .

- Anticancer Activity :

Neurological Disorders

- Multiple Sclerosis : Clinical trials have reported improvements in gait and sensory functions in MS patients treated with 4-AP. In one study, intravenous administration resulted in enhanced sensation and reduced pain in chronic SCI patients .

- Alzheimer's Disease : 4-AP has been investigated for its neuroprotective properties, showing promise as a treatment option to mitigate cognitive decline associated with Alzheimer's disease .

Cancer Treatment

- Antineoplastic Activity : this compound has been studied for its potential in cancer therapy. Encapsulation in liposomes has shown significant cytotoxic effects against various tumor cell lines, indicating its utility as an anticancer agent .

Toxicity Profile

Despite its therapeutic benefits, 4-AP has a notable toxicity profile that limits its clinical use. Case studies have reported severe side effects such as seizures and extrapyramidal symptoms following overdose . A recent study on peptide derivatives of 4-AP revealed significantly lower toxicity compared to the parent compound, suggesting a pathway for safer therapeutic options .

Case Studies

- A case report highlighted a patient with MS who experienced severe symptoms after an overdose of 4-AP, including diaphoresis and delirium. The patient required intensive medical intervention but recovered without long-term effects .

- In another study involving patients with incomplete spinal cord injuries, five out of six participants showed improved motor function after receiving intravenous 4-AP treatment .

Comparative Studies

A comparative analysis of new peptide derivatives indicated that these compounds exhibited reduced toxicity levels while maintaining efficacy against tumor cells. The acute toxicity was found to be approximately 150 times lower than that of standard 4-AP .

Data Summary Table

属性

IUPAC Name |

pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRRZWATULMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207841 | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-54-8 | |

| Record name | 4-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 4-aminopyrimidine itself may not have a specific biological target, its derivatives exhibit diverse biological activities. For example, 2-alkylthio-4-aminopyrimidines and 1-alkyl-1-cytosines, both derivatives of this compound, have been identified as potent inhibitors of deoxycytidine kinase. [, ] These inhibitors likely exert their effects through hydrophobic interactions within the enzyme's active site. [, ] Another example is 2,6-dimethyl-4-aminopyrimidine hydrazones, a class of compounds that demonstrate potent inhibition of pyruvate dehydrogenase complex E1 (PDHc-E1) in Escherichia coli. [] These compounds exhibit a novel "straight" binding pattern at the enzyme's active site, leading to competitive inhibition of PDHc-E1. []

A:

- Spectroscopic data:

- 1H NMR: Shows characteristic signals for the amine protons and the aromatic protons of the pyrimidine ring. [, ]

- 13C NMR: Provides information about the carbon atoms in the molecule. []

- IR: Exhibits specific absorption bands for the amine and pyrimidine functional groups. [, ]

- Mass Spectrometry: Shows characteristic fragmentation patterns. []

A: The stability and compatibility of this compound can vary depending on the specific derivative and environmental conditions. For instance, this compound primarily exists in its amino tautomeric form under low-temperature conditions in argon matrices. [] Furthermore, this compound forms hydrogen-bonded complexes with water, which have been studied using matrix isolation techniques and computational methods. [] These studies highlight the compound's ability to engage in hydrogen bonding interactions.

ANone: While this compound itself might not function as a catalyst, it serves as a fundamental building block for synthesizing diverse compounds with potential catalytic applications. For example, it can be used as a precursor in synthesizing nitrogen-containing heterocycles, some of which might exhibit catalytic activity.

A: Computational methods play a crucial role in understanding the properties and behavior of this compound and its derivatives. For instance, ab initio calculations have been employed to investigate the hydrogen bonding interactions of this compound with water. [] Additionally, molecular docking studies have been used to predict the binding modes and affinities of this compound derivatives, such as thieno[2,3-d]pyrimidine-4-carboxylic acid amides, with target proteins like TrmD from Pseudomonas aeruginosa. []

ANone: The biological activity of this compound derivatives is heavily influenced by the nature and position of substituents on the pyrimidine ring. For example:

ANone: The stability of this compound and its derivatives can vary depending on the specific compound and environmental factors.

A: The research highlights the interdisciplinary nature of this compound research, involving organic synthesis, medicinal chemistry, biochemistry, and computational modeling. [, , , , , ] For instance:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。